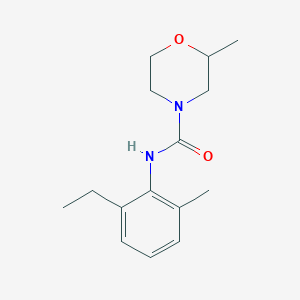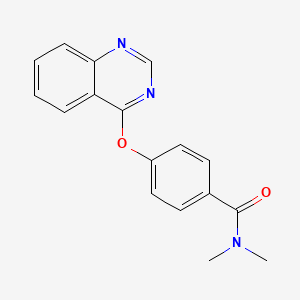
2-ethyl-N-pyridin-3-ylmorpholine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-ethyl-N-pyridin-3-ylmorpholine-4-carboxamide is a chemical compound that is widely used in scientific research. It is a potent inhibitor of a class of enzymes called histone deacetylases (HDACs), which play a critical role in regulating gene expression. The compound is also known as EPZ-6438 or tazemetostat, and it has been studied extensively for its potential therapeutic applications in cancer and other diseases.
Mécanisme D'action
The mechanism of action of 2-ethyl-N-pyridin-3-ylmorpholine-4-carboxamide is complex and involves several steps. The compound is a potent inhibitor of HDACs, which are enzymes that remove acetyl groups from histone proteins. Histones are proteins that help package DNA into a compact structure called chromatin. By removing acetyl groups from histones, HDACs can make chromatin more compact, which can reduce gene expression.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-ethyl-N-pyridin-3-ylmorpholine-4-carboxamide are complex and depend on the specific cell type and disease being studied. In general, the compound has been shown to inhibit cell proliferation and induce apoptosis in a variety of cancer cell lines. It has also been shown to have anti-inflammatory effects and to modulate the immune system.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-ethyl-N-pyridin-3-ylmorpholine-4-carboxamide is its potency as an HDAC inhibitor. The compound is highly selective for specific HDAC isoforms, which can make it a valuable tool for studying the role of HDACs in various biological processes. However, the compound is also relatively expensive and can be difficult to synthesize, which can limit its use in some experiments.
Orientations Futures
There are several potential future directions for research on 2-ethyl-N-pyridin-3-ylmorpholine-4-carboxamide. One area of interest is the development of new analogs of the compound that may have improved potency or selectivity for specific HDAC isoforms. Another area of interest is the use of the compound in combination with other drugs or therapies to enhance its therapeutic effects. Finally, further research is needed to fully understand the molecular mechanisms underlying the effects of 2-ethyl-N-pyridin-3-ylmorpholine-4-carboxamide on gene expression and cellular processes.
Méthodes De Synthèse
The synthesis of 2-ethyl-N-pyridin-3-ylmorpholine-4-carboxamide is a complex process that involves several steps. The compound is typically synthesized using a combination of organic chemistry techniques, including multistep synthesis, purification, and characterization. The exact details of the synthesis method are beyond the scope of this paper, but it is worth noting that the process is time-consuming and requires a high level of expertise in organic chemistry.
Applications De Recherche Scientifique
2-ethyl-N-pyridin-3-ylmorpholine-4-carboxamide has been extensively studied for its potential therapeutic applications in cancer and other diseases. The compound is a potent inhibitor of HDACs, which play a critical role in regulating gene expression. By inhibiting HDACs, 2-ethyl-N-pyridin-3-ylmorpholine-4-carboxamide can alter the expression of genes that are involved in cell proliferation, differentiation, and apoptosis.
Propriétés
IUPAC Name |
2-ethyl-N-pyridin-3-ylmorpholine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O2/c1-2-11-9-15(6-7-17-11)12(16)14-10-4-3-5-13-8-10/h3-5,8,11H,2,6-7,9H2,1H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSQFPJHTTZNHAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CN(CCO1)C(=O)NC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-ethyl-N-pyridin-3-ylmorpholine-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl N-methyl-N-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]carbamate](/img/structure/B7511894.png)
![N-[(5-bromofuran-2-yl)methyl]-N-methylpyridine-2-carboxamide](/img/structure/B7511896.png)
![2-N,2-N-diethyl-1-N-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]propane-1,2-diamine](/img/structure/B7511903.png)







![6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl-(5-ethylfuran-2-yl)methanone](/img/structure/B7511953.png)
![Methyl 2-[3-(cyclobutanecarbonylamino)phenoxy]acetate](/img/structure/B7511972.png)
